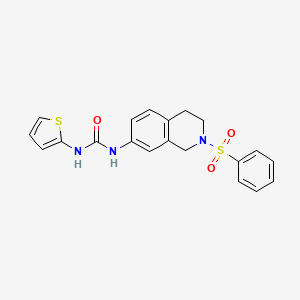

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Description

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic urea derivative featuring a tetrahydroisoquinoline core modified with a phenylsulfonyl group at the 2-position and a thiophen-2-yl substituent on the urea moiety. The phenylsulfonyl group enhances electron-withdrawing properties and may influence binding interactions with biological targets, while the thiophene ring contributes to aromatic stacking and solubility modulation.

Properties

IUPAC Name |

1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-20(22-19-7-4-12-27-19)21-17-9-8-15-10-11-23(14-16(15)13-17)28(25,26)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURFNZTVYFYKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

Introduction of the Phenylsulfonyl Group: This step involves sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Thiophene Urea Moiety: This can be done by reacting the intermediate with thiophene-2-isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of tetrahydroisoquinoline exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the phenylsulfonyl group enhances the compound's ability to interact with biological targets.

Neuropharmacology

Tetrahydroisoquinolines are known to influence neurotransmitter systems. Research indicates that this compound may modulate dopaminergic and serotonergic pathways, making it a candidate for studying neurological disorders such as Parkinson's disease and depression.

Enzyme Inhibition

The phenylsulfonyl moiety is recognized for its ability to inhibit specific enzymes, including proteases and kinases. This characteristic can be exploited in developing inhibitors for therapeutic applications in diseases where these enzymes play a crucial role.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The unique combination of the thiophenyl and sulfonamide groups could enhance the efficacy against various bacterial strains.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Antitumor Activity | A study demonstrated that derivatives of tetrahydroisoquinoline showed IC50 values below 10 µM against several cancer cell lines. | Development of anticancer drugs targeting specific pathways in tumor cells. |

| Neuropharmacological Effects | Research indicated modulation of serotonin receptors by tetrahydroisoquinoline derivatives, suggesting potential antidepressant effects. | Investigating new treatments for mood disorders. |

| Enzyme Inhibition | In vitro assays revealed that phenylsulfonyl compounds inhibit serine proteases effectively at micromolar concentrations. | Designing enzyme inhibitors for therapeutic use in cancer and inflammatory diseases. |

| Antimicrobial Properties | Compounds similar to this structure exhibited activity against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL. | Development of new antibiotics targeting resistant bacterial strains. |

Mechanism of Action

The mechanism of action of 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline moiety can interact with neurotransmitter systems, while the thiophene ring may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives (Table 1), focusing on modifications to the tetrahydroisoquinoline core, urea linkage, and substituent groups. Key analogues include:

1-(2-Isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea Structural Difference: Replacement of phenylsulfonyl with isobutyryl at the 2-position.

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Structural Difference: Incorporation of a cyano group and benzoyl substituent on a tetrahydrobenzo[b]thiophene scaffold. Impact: The cyano group enhances electron deficiency, while the benzoyl moiety may improve membrane permeability .

Triazine derivatives with thiourea and triazole groups Structural Difference: Replacement of tetrahydroisoquinoline with a triazine core and addition of triazole. Impact: Triazine-based compounds exhibit distinct electronic profiles and may target enzymes like dihydrofolate reductase .

Table 1: Structural and Functional Comparison

Biological Activity

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenylsulfonyl derivatives with thiourea and tetrahydroisoquinoline precursors. The synthetic pathways often utilize various coupling reactions to ensure the formation of the desired urea structure.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activities. For instance:

- Cell Line Studies : Compounds with similar structures were evaluated against various cancer cell lines, including H460 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Some derivatives showed IC50 values as low as 20 μM, indicating potent cytotoxic effects .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through the activation of specific pathways such as Nur77 expression and PARP cleavage in cancer cells .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit a range of other biological activities:

- Antimicrobial Effects : Thiourea derivatives have been shown to possess antimicrobial properties against various pathogens. The presence of the thiophene ring enhances these effects due to its ability to interact with microbial membranes .

- Anti-inflammatory Activity : Some studies suggest that related compounds may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key factors influencing activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Phenylsulfonyl Group | Enhances solubility and bioavailability |

| Tetrahydroisoquinoline | Provides structural rigidity and specificity for biological targets |

| Thiophene Ring | Increases interaction with cellular targets |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Study on Anticancer Activity : A derivative with a similar structure was tested against multiple cancer cell lines and demonstrated selective cytotoxicity. The study reported GI50 values indicating significant potential for further development .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties of thiourea derivatives, revealing their potential in modulating inflammatory responses in vitro .

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Preparation of the tetrahydroisoquinoline core via cyclization of benzylamines or reductive amination under acidic conditions .

- Step 2: Sulfonylation at the 2-position using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Urea bridge formation via reaction of an isocyanate intermediate (generated from the tetrahydroisoquinoline amine) with 2-aminothiophene .

Critical Factors:

- Temperature: Lower temperatures (0–5°C) during sulfonylation minimize side reactions.

- Catalysts: Use of DMAP (4-dimethylaminopyridine) accelerates urea bond formation .

- Yield Optimization: Yields vary from 40–70% depending on solvent polarity (e.g., DMF vs. THF) and purification methods (column chromatography vs. recrystallization) .

Basic: Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons (phenylsulfonyl and thiophene groups). Coupling constants (J = 2–3 Hz) distinguish thiophene protons from tetrahydroisoquinoline hydrogens .

- 13C NMR: Carbonyl signals (C=O) appear at ~155 ppm for the urea moiety .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]+) with <2 ppm error .

- X-ray Crystallography: Resolves bond lengths (e.g., C–S bond in sulfonyl group: ~1.76 Å) and dihedral angles to confirm stereoelectronic effects .

Advanced: How does structural modification of the phenylsulfonyl or thiophene groups affect biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Phenylsulfonyl Group:

- Electron-withdrawing substituents (e.g., -NO2) enhance enzyme inhibition potency by increasing electrophilicity .

- Meta-substitution improves target selectivity due to steric hindrance reduction .

- Thiophene Modifications:

- Adding methyl groups at the 3-position of thiophene increases lipophilicity (logP >3.5), improving membrane permeability .

- Replacing thiophene with furan reduces activity, highlighting the importance of sulfur in π-π stacking .

Experimental Design:

- Use in vitro assays (e.g., kinase inhibition) with IC50 comparisons across analogs.

- Computational docking (AutoDock Vina) to predict binding poses in target proteins .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., IC50 variability)?

Methodological Answer:

Discrepancies often arise from:

- Assay Conditions: Variations in ATP concentration (e.g., 10 μM vs. 100 μM) in kinase assays alter IC50 values .

- Compound Purity: HPLC purity thresholds (>95% vs. >98%) impact activity; impurities (e.g., residual DMF) may inhibit enzymes non-specifically .

- Cell Line Variability: Use isogenic cell lines to control for genetic drift in cytotoxicity studies .

Resolution Strategy:

- Replicate experiments with standardized protocols (e.g., NIH/NCATS guidelines).

- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: What computational approaches predict the compound’s solubility and pharmacokinetics?

Methodological Answer:

- Solubility Prediction:

- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate aqueous solubility based on σ-profiles .

- Experimentally validate via shake-flask method (pH 7.4 buffer) with UV/Vis quantification .

- Pharmacokinetics (PK):

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS/MS analysis identifies major metabolites (e.g., sulfoxide formation) .

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Purification Bottlenecks: Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for gram-scale batches .

- Intermediate Stability: Protect amine intermediates (e.g., Boc-group) to prevent oxidation during storage .

- Yield Reproducibility: Optimize stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and monitor reaction progress via in-situ IR (C=O stretch at ~1680 cm⁻¹) .

Advanced: What strategies improve bioavailability without compromising activity?

Methodological Answer:

- Prodrug Design: Convert urea to carbamate prodrugs (e.g., tert-butyloxycarbonyl) for enhanced intestinal absorption .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) to increase plasma half-life .

- Salt Formation: Prepare hydrochloride salts to improve aqueous solubility (>1 mg/mL) while maintaining IC50 <100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.